molecular formula C17H25BO4 B1343031 4,4,5,5-tetramethyl-2-(3-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-1,3,2-dioxaborolane CAS No. 850568-69-3

4,4,5,5-tetramethyl-2-(3-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-1,3,2-dioxaborolane

Cat. No. B1343031
M. Wt: 304.2 g/mol
InChI Key: RIOLVUFARFCCCE-UHFFFAOYSA-N
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Description

The compound 4,4,5,5-tetramethyl-2-(3-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-1,3,2-dioxaborolane is a derivative of dioxaborolane, which is a class of boron-containing organic compounds characterized by a 1,3,2-dioxaborolane ring structure. These compounds are of interest due to their utility in various chemical reactions and their potential applications in organic synthesis and materials science.

Synthesis Analysis

The synthesis of related dioxaborolane compounds typically involves the use of rhodium-catalyzed hydroboration reactions. For example, the synthesis of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane was achieved through the hydroboration of allyl phenyl sulfone . This method could potentially be adapted for the synthesis of the compound by modifying the starting materials and reaction conditions to incorporate the tetrahydro-2H-pyran-2-yl group.

Molecular Structure Analysis

The molecular structure of dioxaborolane derivatives has been extensively studied using techniques such as single-crystal X-ray diffraction. For instance, the structure of a phenylsulfonyl substituted dioxaborolane was determined, revealing a monoclinic space group and no significant intramolecular or intermolecular interactions with the boron atom . Similarly, the structure of other derivatives, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole, has been confirmed by spectroscopic methods and X-ray diffraction, with DFT studies corroborating the findings .

Chemical Reactions Analysis

Dioxaborolane compounds are known to participate in various chemical reactions, often serving as intermediates or building blocks. For example, 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has been identified as a bifunctional building block for combinatorial chemistry, with its reactivity influenced by the orientation of the dioxaborolane ring and the bond angles of the BO2 group . The differences in the HOMO and LUMO distributions, as revealed by ab initio calculations, correspond to the observed differences in chemical reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of dioxaborolane derivatives can vary significantly depending on their molecular structure. For instance, the structural versatility of pyrene-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolane) derivatives has been demonstrated by the isolation of various polymorphs and co-crystals, which exhibit different densities, stabilities, and packing modes . These properties are crucial for understanding the compound's behavior in different environments and its suitability for specific applications.

Scientific Research Applications

  • Molecular Engineering of Polymeric Carbon Nitride : This material is attracting interest due to its unusual properties, facile synthesis from abundant and inexpensive starting materials, and promising applications ranging from photocatalysis, photoelectrochemistry, to biosensors .

  • Tetraphenylethene Derivatives : These are a promising class of AIE Luminogens. They have been the most studied organic chromophores in the field of environmental, biological, fluorescence spectroscopy, artificial photosynthesis, and many more applications .

  • Synthesis of Heteroaryl C-glycosides : New glycogen reagents of dioxazolones glycogen anomeric have been developed. The versatile heteroarene C-glycosides have been synthesized using a Ru-catalyzed C-H activation/annulation strategy .

  • Molecular Engineering of Polymeric Carbon Nitride : This material is attracting interest due to its unusual properties, facile synthesis from abundant and inexpensive starting materials, and promising applications ranging from photocatalysis, photoelectrochemistry, to biosensors .

  • Tetraphenylethene Derivatives : These are a promising class of AIE Luminogens. They have been the most studied organic chromophores in the field of environmental, biological, fluorescence spectroscopy, artificial photosynthesis, and many more applications .

  • Synthesis of Heteroaryl C-glycosides : New glycogen reagents of dioxazolones glycogen anomeric have been developed. The versatile heteroarene C-glycosides have been synthesized using a Ru-catalyzed C-H activation/annulation strategy .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-[3-(oxan-2-yloxy)phenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BO4/c1-16(2)17(3,4)22-18(21-16)13-8-7-9-14(12-13)20-15-10-5-6-11-19-15/h7-9,12,15H,5-6,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIOLVUFARFCCCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OC3CCCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80619073
Record name 2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-tetramethyl-2-(3-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-1,3,2-dioxaborolane

CAS RN

850568-69-3
Record name 2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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